3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride
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Overview
Description
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride is a synthetic compound that belongs to the class of imidazole-containing heterocycles. Imidazole derivatives are known for their broad range of biological activities and are used in various therapeutic applications. This compound is of particular interest due to its potential pharmacological properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Attachment of the Imidazole Ring: The imidazole ring is then attached to the carbazole moiety through a nucleophilic substitution reaction, where the imidazole nitrogen attacks a suitable electrophile on the carbazole ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride is unique due to its specific structure, which combines the imidazole ring with a carbazole moiety, providing a distinct set of biological activities and potential therapeutic applications .
Properties
CAS No. |
99614-04-7 |
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Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C17H17N3O.ClH/c1-19-14-5-3-2-4-13(14)16-15(19)7-6-12(17(16)21)10-20-9-8-18-11-20;/h2-5,8-9,11-12H,6-7,10H2,1H3;1H |
InChI Key |
ZWZTWEXCTIJPEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4.Cl |
Origin of Product |
United States |
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